molecular formula C13H12N4O3 B13342190 1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

Cat. No.: B13342190
M. Wt: 272.26 g/mol
InChI Key: WECAIUTUWDGHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound’s unique structure and functional groups make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione typically involves multi-step organic reactions. One common method might include:

    Starting Material: Begin with a suitable purine derivative.

    Benzylation: Introduce the benzyl group through a nucleophilic substitution reaction.

    Methylation: Add the methyl group using methylating agents such as methyl iodide.

    Cyclization: Form the trione structure through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Use of reagents like potassium permanganate or chromium trioxide.

    Reduction: Use of reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which 1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione exerts its effects would involve its interaction with specific molecular targets. This might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate.

    Allopurinol: A purine analog used to treat gout.

Uniqueness

1-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione’s unique structure, particularly the benzyl and methyl groups, may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

1-benzyl-7-methyl-3,9-dihydropurine-2,6,8-trione

InChI

InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)15-13(20)17(11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,20)

InChI Key

WECAIUTUWDGHGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC1=O)NC(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.